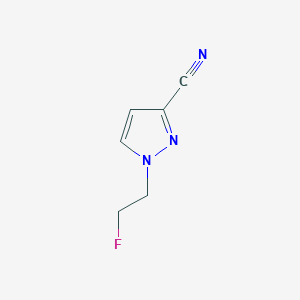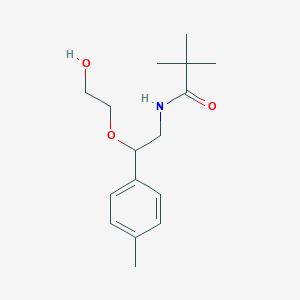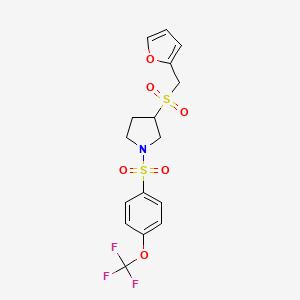
3-((Furan-2-ylmethyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a furan ring and a pyrrolidine ring, both of which are common structures in organic chemistry. Furan is a heterocyclic compound with a 5-membered ring structure composed of four carbon atoms and one oxygen atom . Pyrrolidine is a cyclic amine with a 5-membered ring structure composed entirely of carbon and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and ring structures. The furan ring contributes to the aromaticity of the compound, while the pyrrolidine ring introduces a basic nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the pyrrolidine ring, and the sulfonyl and trifluoromethoxy groups. The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and trifluoromethoxy groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
1. Application in RORγt Inverse Agonists Discovery
A study by Duan et al. (2019) focused on the discovery of a new series of phenyl (3-phenylpyrrolidin-3-yl)sulfone RORγt inverse agonists. They utilized a structural approach that included elements such as a polar set of amides and a perfluoroisopropyl group to achieve high selectivity against other receptors. Their work led to the discovery of a compound with excellent selectivity, desirable pharmacokinetic properties, and biologic-like efficacy in mouse models (Duan et al., 2019).
2. Synthesis of Sulfonylated Furan Derivatives
Cui et al. (2018) developed an efficient three-component reaction for preparing sulfonylated furan derivatives. This method demonstrates excellent functional group tolerance and efficiency, offering a new strategy for the synthesis of these compounds (Cui et al., 2018).
3. Synthesis and Reactions of Furo[3,2-c]pyridine Derivatives
Bradiaková et al. (2008) conducted research on the synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. Their study involved various chemical transformations leading to the creation of multiple derivatives, showcasing the compound's versatility in synthetic chemistry (Bradiaková et al., 2008).
4. Synthesis of Disubstituted Pyrroles and Pyrrolidines
Benetti et al. (2002) explored the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones. This methodology provides a convenient way to generate both aromatic and saturated 2,5-disubstituted five-membered heterocyclic compounds (Benetti et al., 2002).
Propiedades
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO6S2/c17-16(18,19)26-12-3-5-14(6-4-12)28(23,24)20-8-7-15(10-20)27(21,22)11-13-2-1-9-25-13/h1-6,9,15H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBRUHDCHOCZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


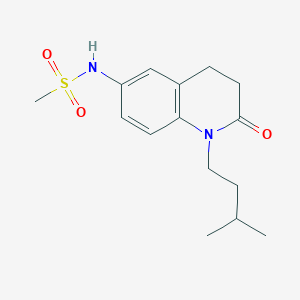
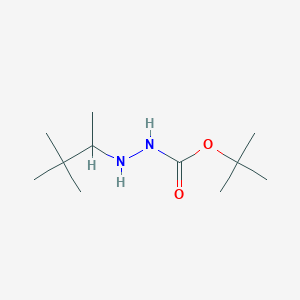

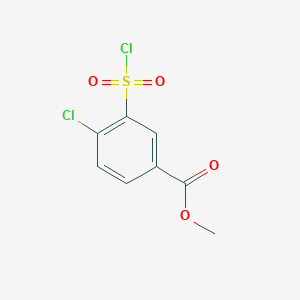
![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-cyclopropylpyrimidine](/img/structure/B2801364.png)
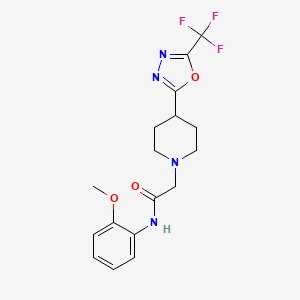
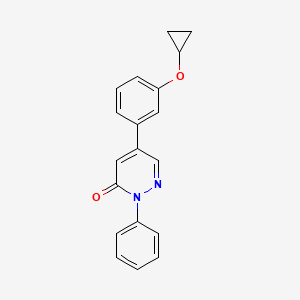
![3-[(5-Methyl-2-pyridinyl)amino]-1-(2-naphthyl)-1-propanone](/img/structure/B2801370.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)
